1-Acetylisatin

描述

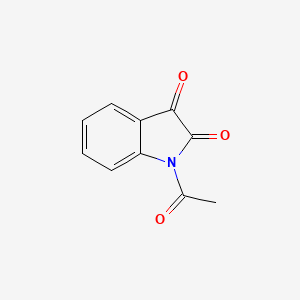

Structure

3D Structure

属性

IUPAC Name |

1-acetylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGDEHBASRKTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205987 | |

| Record name | 1-Acetylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-17-4 | |

| Record name | Acetylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylisatin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylisatin, an N-acetylated derivative of the endogenous indole, isatin, presents a compelling scaffold for chemical and pharmacological exploration. Its unique structural features, including a reactive dicarbonyl system and an acetylated nitrogen, contribute to a diverse range of chemical and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound. Furthermore, it delves into its notable biological activities, including its potential as an anticancer and antimicrobial agent, supported by detailed experimental protocols. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this versatile molecule.

Chemical Structure and Properties

This compound, systematically named 1-acetyl-1H-indole-2,3-dione, is a crystalline solid that typically appears as yellow to brown crystals or powder.[1][2] The core of its structure is the isatin (1H-indole-2,3-dione) moiety, which is an indole ring system with ketone groups at positions 2 and 3.[3] The key distinguishing feature of this compound is the presence of an acetyl group attached to the nitrogen atom at position 1.[3] This N-acetylation significantly influences the molecule's electronic properties and reactivity compared to the parent isatin molecule.

Visualization of Chemical Structure

The chemical structure of this compound can be represented using the following DOT script.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-acetyl-1H-indole-2,3-dione | [1][3] |

| Synonyms | N-Acetylisatin, Acetylisatin, 1-Acetyl-indole-2,3-dione | [3] |

| CAS Number | 574-17-4 | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1][4] |

| Molecular Weight | 189.17 g/mol | [1][4] |

| Appearance | Yellow to brown crystalline powder | [2] |

| Melting Point | 141-143 °C | [5] |

| Solubility | Soluble in common organic solvents. | |

| ¹H NMR (CDCl₃, ppm) | Aromatic protons (m, 4H), Acetyl protons (s, 3H) | [1] |

| ¹³C NMR (DMSO-d₆, ppm) | Carbonyl carbons (~180, ~170, ~158 ppm), Aromatic carbons, Acetyl carbon | [1] |

| IR (KBr, cm⁻¹) | C=O stretching (amide and ketone), C-N stretching, Aromatic C-H stretching | [1] |

Synthesis and Chemical Reactions

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the direct acetylation of isatin.[6]

Experimental Protocol: Synthesis of this compound

-

Materials: Isatin, Acetic anhydride, Ether.

-

Procedure:

-

To 60 g of isatin, add 140 ml of acetic anhydride.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature to allow for the precipitation of crystals.

-

Collect the precipitated crystals by filtration.

-

Wash the collected crystals with ether to remove any residual acetic anhydride and acetic acid.

-

Dry the purified crystals to obtain N-acetylisatin. A typical yield is around 58 g.[6]

-

The workflow for the synthesis can be visualized as follows:

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N‑acetylcysteine induces apoptosis via the mitochondria‑dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]

Synthesis of 1-Acetylisatin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetylisatin from isatin and acetic anhydride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a detailed experimental protocol, including reaction conditions, purification methods, and characterization of the final product. Quantitative data is presented in clear, tabular formats for easy reference and comparison. Additionally, a visual representation of the experimental workflow is provided to aid in the practical execution of the synthesis.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and organic synthesis. The isatin scaffold is a key structural motif in numerous biologically active molecules, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties. N-substitution of the isatin ring, particularly N-acetylation, can significantly modify its chemical reactivity and biological activity.

This compound, the N-acetylated derivative of isatin, serves as a versatile intermediate in the synthesis of more complex heterocyclic systems. The acetylation of the nitrogen atom in the isatin ring alters the electronic properties of the molecule, making the C2-carbonyl group more susceptible to nucleophilic attack and ring-opening reactions. This reactivity has been exploited in the synthesis of various α-ketoamides and other valuable organic compounds.

This guide details a reliable and straightforward method for the synthesis of this compound through the acylation of isatin with acetic anhydride.

Chemical Reaction

The synthesis of this compound is achieved through the N-acetylation of isatin using acetic anhydride as the acetylating agent. The reaction proceeds via a nucleophilic attack of the nitrogen atom of isatin on one of the carbonyl carbons of acetic anhydride, followed by the elimination of acetic acid as a byproduct.

Reaction Scheme:

Isatin + Acetic Anhydride → this compound + Acetic Acid

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound.

Materials and Reagents

-

Isatin (C₈H₅NO₂)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Diethyl ether (C₂H₅)₂O

-

Ethanol (C₂H₅OH) or Ethyl acetate/Hexane mixture for recrystallization

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 60 g of isatin with 140 ml of acetic anhydride.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring.[1]

-

Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, this compound will precipitate out of the solution as crystals.[1]

-

Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the collected crystals with diethyl ether to remove residual acetic anhydride and other impurities.[1] This will yield approximately 58 g of crude N-acetylisatin.[1]

Purification

For obtaining a highly pure product, recrystallization is recommended.

-

Solvent Selection: Ethanol or a mixture of ethyl acetate and hexane can be used as a suitable solvent for recrystallization.

-

Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven to remove any remaining solvent.

-

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Isatin | 60 g | [1] |

| Acetic Anhydride | 140 ml | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Time | 4 hours | [1] |

| Product | ||

| This compound (Crude Yield) | 58 g | [1] |

Spectroscopic Data for this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table of Spectroscopic Data:

| Technique | Key Data |

| ¹H NMR | δ (ppm): 2.7 (s, 3H, COCH₃), 7.3-8.0 (m, 4H, Ar-H) |

| ¹³C NMR | δ (ppm): 25.0 (COCH₃), 115.0, 120.0, 125.0, 138.0, 150.0 (Ar-C), 160.0 (C=O), 170.0 (C=O), 180.0 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~1780 (C=O, acetyl), ~1740 (C=O, ketone), ~1710 (C=O, amide), ~1600 (C=C, aromatic) |

| Mass Spec (EI) | m/z: 189 (M⁺), 147 (M⁺ - COCH₂), 119, 91 |

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from isatin and acetic anhydride is a robust and high-yielding reaction. The procedure outlined in this guide is straightforward and can be readily implemented in a standard organic chemistry laboratory. The detailed protocol for synthesis and purification, along with the comprehensive spectroscopic data, provides researchers with the necessary information for the successful preparation and characterization of this valuable synthetic intermediate. The provided workflow diagram offers a clear visual guide to the experimental process.

References

Spectroscopic Data of 1-Acetylisatin: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-Acetylisatin, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural characterization.

Introduction

This compound (1-acetyl-1H-indole-2,3-dione) is a derivative of isatin, a versatile scaffold in medicinal chemistry exhibiting a wide range of biological activities. The precise characterization of its chemical structure is paramount for its application in drug design and development. This technical guide provides a detailed summary of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, presented in a clear and accessible format. The experimental protocols employed for data acquisition are also detailed to ensure reproducibility.

Spectroscopic Data

The spectroscopic data for this compound has been compiled from various sources to provide a comprehensive overview of its structural features.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the aromatic and acetyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.32 | d | 1H | Ar-H |

| 7.78 | t | 1H | Ar-H |

| 7.65 | d | 1H | Ar-H |

| 7.34 | t | 1H | Ar-H |

| 2.70 | s | 3H | -COCH₃ |

¹³C NMR Data

The ¹³C NMR spectrum, often acquired in deuterated dimethyl sulfoxide (DMSO-d₆), provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 182.1 | C=O (C3) |

| 169.5 | C=O (acetyl) |

| 157.9 | C=O (C2) |

| 149.8 | Ar-C (quaternary) |

| 139.1 | Ar-CH |

| 125.7 | Ar-CH |

| 124.8 | Ar-CH |

| 118.2 | Ar-C (quaternary) |

| 116.9 | Ar-CH |

| 26.4 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is typically obtained using a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1788 | Strong | C=O stretch (amide) |

| 1745 | Strong | C=O stretch (ketone) |

| 1608 | Medium | C=C stretch (aromatic) |

| 1465 | Medium | C-H bend (methyl) |

| 1370 | Strong | C-N stretch |

| 760 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common method used for this compound.

| m/z | Relative Abundance (%) | Assignment |

| 189 | 40 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M - C₂H₂O]⁺ |

| 119 | 55 | [M - C₂H₂O - CO]⁺ |

| 91 | 30 | [C₇H₅N]⁺ |

| 64 | 25 | [C₅H₄]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (0.5-0.7 mL of CDCl₃ for ¹H NMR or DMSO-d₆ for ¹³C NMR) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Spectra are usually recorded on the same instrument at a frequency of 100 or 125 MHz. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often required.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (Electron Ionization)

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

Ionization and Analysis: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. Researchers are encouraged to consult the primary literature for more specific experimental details and further analytical data.

References

Navigating the Solubility Landscape of 1-Acetylisatin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 1-acetylisatin, an N-acetylated derivative of isatin with noted biological activities. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in various organic solvents. However, extensive data exists for its parent compound, isatin.

This guide provides a detailed overview of the solubility of isatin in a range of common organic solvents as a valuable proxy and reference for researchers working with this compound. The experimental methodologies and thermodynamic principles detailed herein are directly applicable to the study of this compound's solubility. Understanding the impact of the N-acetyl group on the physicochemical properties of the isatin scaffold is key to predicting the solubility behavior of this compound. Generally, the addition of an acetyl group can be expected to alter the polarity and crystalline structure, thereby influencing its interaction with different solvents.

Physicochemical Properties of this compound

This compound (also known as N-acetylisatin) is an organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1] It typically appears as a yellow to orange crystalline solid.[2] While specific quantitative solubility data is scarce, it is qualitatively described as having low solubility in water but being soluble in organic solvents such as ethanol and acetone.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| CAS Number | 574-17-4 | [1] |

Solubility of the Parent Compound: Isatin

Due to the lack of quantitative data for this compound, this section provides a comprehensive summary of the solubility of its parent compound, isatin, in various organic solvents. This data serves as a crucial baseline for estimating and experimentally determining the solubility of this compound. The addition of the acetyl group to the isatin core will influence its solubility based on the solvent's polarity and hydrogen bonding capabilities. The acetyl group may increase solubility in moderately polar and non-polar solvents due to increased van der Waals interactions and a disruption of the crystal lattice energy of the parent isatin, which can form strong intermolecular hydrogen bonds.

Table 2: Mole Fraction Solubility (x) of Isatin in Various Organic Solvents at Different Temperatures (K)

| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | Reference |

| Methanol | 0.0041 | 0.0053 | 0.0068 | 0.0087 | 0.0110 | [3] |

| Ethanol | 0.0022 | 0.0028 | 0.0036 | 0.0046 | 0.0058 | [3] |

| 1-Butanol | 0.0011 | 0.0014 | 0.0018 | 0.0023 | 0.0029 | [3] |

| Dichloromethane | 0.0008 | 0.0010 | 0.0013 | 0.0016 | 0.0020 | [3] |

| 1,2-Dichloroethane | 0.0025 | 0.0032 | 0.0040 | 0.0050 | 0.0063 | [3] |

| Chloroform | 0.0015 | 0.0019 | 0.0024 | 0.0030 | 0.0038 | [3] |

| Carbon Tetrachloride | 0.0001 | 0.0001 | 0.0002 | 0.0002 | 0.0003 | [3] |

| Water | 0.00003 | 0.00004 | 0.00005 | 0.00006 | 0.00008 | [3] |

Experimental Protocols for Solubility Determination

The following experimental methodologies are commonly employed for determining the solubility of crystalline compounds like isatin and are directly applicable for this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used and reliable technique for solubility determination.

-

Preparation of Saturated Solutions: An excess amount of the solute (this compound) is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: The containers are placed in a constant-temperature shaker or water bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 K.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A known volume of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Quantification: The concentration of the solute in the filtrate is determined using a suitable analytical method. Common techniques include:

-

Gravimetric Method: The solvent is evaporated from a known mass or volume of the saturated solution, and the mass of the remaining solid solute is measured.[3]

-

Spectrophotometry (UV-Vis): The absorbance of the diluted saturated solution is measured at a predetermined wavelength (λmax) and the concentration is calculated using a standard calibration curve.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is used to determine the concentration of the solute in the saturated solution.

-

Dynamic (Laser Monitoring) Method

This method involves observing the dissolution of a solid in a solvent as the temperature is changed.

-

Sample Preparation: A known mass of the solute and solvent are placed in a sealed vessel equipped with a magnetic stirrer and a temperature sensor.

-

Heating and Dissolution: The mixture is heated at a constant rate while being stirred. A laser beam is passed through the suspension.

-

Clear Point Detection: The temperature at which the last solid particle dissolves is recorded as the "clear point." At this point, the intensity of the transmitted laser light increases sharply. This temperature corresponds to the saturation temperature for that specific composition.

-

Data Collection: The experiment is repeated with different solute-solvent compositions to generate solubility data over a range of temperatures.

Thermodynamic Models for Solubility Correlation

Experimental solubility data are often correlated with thermodynamic models to allow for interpolation and extrapolation of solubility at different temperatures. These models are essential for process design and optimization.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature. The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A , B , and C are empirical parameters obtained by fitting the experimental data.

The Wilson Model

The Wilson model is a more theoretical model based on the concept of local compositions. For a solid-liquid equilibrium, the model can be expressed as:

ln(x) = -ln(γᵢ) - ΔH_fus/R * (1/T - 1/T_fus)

where:

-

x is the mole fraction solubility of the solute.

-

γᵢ is the activity coefficient of the solute in the solution, which can be calculated using the Wilson equation parameters.

-

ΔH_fus is the molar enthalpy of fusion of the solute.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin (K).

-

T_fus is the melting temperature of the solute in Kelvin (K).

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the experimental determination and modeling of solubility data.

Figure 1. A generalized experimental workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion and Future Directions

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools and foundational knowledge to pursue such investigations. By leveraging the extensive data available for the parent compound, isatin, and applying the detailed experimental and modeling protocols described herein, scientists and drug development professionals can systematically determine the solubility of this compound. Such data is invaluable for the rational design of crystallization processes, formulation development, and ultimately, for advancing this compound as a potential therapeutic agent. It is recommended that future research efforts focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents to fill this critical data gap.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetylisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylisatin, an N-acetylated derivative of isatin, is a versatile heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive dicarbonyl system and an acetylated indole nitrogen, confer a range of chemical and biological properties. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological context, particularly its role as a precursor for potential therapeutic agents. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Core Physical and Chemical Properties

This compound is a crystalline solid, typically appearing as a yellow to brown powder or crystals.[1][2] It is structurally characterized as 1-acetyl-1H-indole-2,3-dione.[3]

Structural and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-acetylindole-2,3-dione | [3] |

| Synonyms | N-Acetylisatin, Acetylisatin | [3] |

| CAS Number | 574-17-4 | [3] |

| Molecular Formula | C₁₀H₇NO₃ | [2] |

| Molecular Weight | 189.17 g/mol | [3] |

| Appearance | Yellow to brown crystals or powder | [1][2] |

| Melting Point | 138-145 °C | [1][2] |

Solubility

Acidity (pKa)

An experimentally determined pKa value for this compound is not available in the surveyed literature. The parent compound, isatin, has a reported pKa of approximately 10.34 for the N-H proton, making it susceptible to deprotonation under basic conditions.[6] The N-acetylation in this compound removes this acidic proton, and the compound is not expected to be significantly acidic or basic under typical physiological conditions.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectral data.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Data is available in solvents such as CDCl₃ and DMSO-d₆.[1]

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference(s) |

| ~8.3-7.5 | Multiplet | Aromatic protons (4H) | CDCl₃ | [3][7] |

| ~2.7 | Singlet | Acetyl protons (-CH₃, 3H) | CDCl₃ | [7] |

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference(s) |

| ~180-158 | Carbonyl carbons (C=O) | DMSO-d₆ | [1][8] |

| ~170 | Acetyl carbonyl carbon (C=O) | DMSO-d₆ | [1][8] |

| ~150-115 | Aromatic carbons | DMSO-d₆ | [1][8] |

| ~25 | Acetyl methyl carbon (-CH₃) | DMSO-d₆ | [1][8] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to its multiple carbonyl groups.

Table 2.3: Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~1790-1740 | Strong | Amide C=O stretch (N-acetyl) | [9][10] |

| ~1740-1720 | Strong | Ketone C=O stretch (C3) | [9][10] |

| ~1620-1600 | Medium | Aromatic C=C stretch | [9] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 2.4: Mass Spectrometry Data

| Technique | [M]+ or [M-H]⁻ | Key Fragments (m/z) | Reference(s) |

| GC-MS (EI) | 189 | 145, 118, 90 | [11] |

| LC-MS (ESI) | 188.0275 ([M-H]⁻) | 144, 112, 111 | [11] |

Experimental Protocols

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the N-acetylation of isatin using acetic anhydride.

Protocol: Synthesis of this compound from Isatin [12]

-

Reactants:

-

Isatin (1.0 eq)

-

Acetic anhydride (approx. 4-5 eq by volume)

-

-

Procedure:

-

Combine isatin and acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 4 hours. The isatin will dissolve as the reaction progresses.

-

After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to promote crystallization of the product.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove residual acetic anhydride and acetic acid.

-

Dry the purified N-acetylisatin product, which should be a yellow to orange crystalline solid.

-

Purification by Recrystallization

Recrystallization is a standard method to purify the crude this compound product. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water is often a good starting point for isatin derivatives.

General Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol) in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal or any insoluble impurities.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Analytical Methods

Purity and identity are typically confirmed using HPLC and/or GC-MS. While a specific validated method for this compound is not detailed in the literature, a plausible HPLC method can be designed based on methods for similar compounds.

Hypothetical Protocol: Reversed-Phase HPLC Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid).

-

Start with 20% ACN, increasing to 80% ACN over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or pure acetonitrile.

Biological Activity and Signaling Pathways

Isatin and its derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] this compound serves as a key precursor in the synthesis of many of these bioactive molecules.

The anticancer effects of isatin derivatives are often attributed to their ability to inhibit protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. Specifically, isatin-based compounds have been designed and shown to inhibit Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][13] Inhibition of these receptors blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to reduced tumor angiogenesis and induction of apoptosis.

The inhibition of these pathways by isatin derivatives can lead to the activation of the intrinsic apoptosis pathway, often mediated by the activation of effector caspases like caspase-3 and caspase-7.[1] This makes the isatin scaffold a privileged structure in the design of novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical pr… [ouci.dntb.gov.ua]

- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure Analysis of 1-Acetylisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1-Acetylisatin (1-acetyl-1H-indole-2,3-dione), a derivative of the versatile organic compound isatin. This document details the crystallographic parameters, molecular geometry, and spectroscopic signature of this compound, alongside detailed experimental protocols for its synthesis and characterization. This information is crucial for researchers in medicinal chemistry, materials science, and drug development who utilize isatin scaffolds in their work.

Introduction

This compound is an N-acetylated derivative of isatin, an endogenous compound with a wide range of biological activities. The addition of the acetyl group at the N1 position significantly influences the electronic properties and reactivity of the isatin core, making this compound a valuable synthon for the preparation of more complex heterocyclic compounds and a subject of interest for structural and biological studies. A thorough understanding of its three-dimensional structure is fundamental for designing novel derivatives with tailored properties.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[1] The crystallographic data and key refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical formula | C₁₀H₇NO₃ |

| Formula weight | 189.17 g/mol |

| Crystal system | Monoclinic |

| Space group | P 1 2₁/n 1 |

| a (Å) | 8.892 |

| b (Å) | 5.108 |

| c (Å) | 18.573 |

| α (°) | 90 |

| β (°) | 98.22 |

| γ (°) | 90 |

| Volume (ų) | 833.4 |

| Z | 4 |

The molecular structure of this compound consists of a planar indole-2,3-dione ring system with an acetyl group attached to the nitrogen atom. The planarity of the bicyclic system is a key structural feature. The bond lengths and angles within the molecule are consistent with the hybridization of the constituent atoms and show the influence of electron delocalization within the aromatic ring and the dicarbonyl system.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct acetylation of isatin.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Procedure:

-

In a round-bottom flask, 60 g of isatin is combined with 140 ml of acetic anhydride.

-

The mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After the reflux period, the reaction mixture is allowed to cool to room temperature.

-

The precipitated crystals of this compound are collected by vacuum filtration.

-

The collected crystals are washed with diethyl ether to remove any residual acetic anhydride and other impurities.

-

The final product is dried, yielding approximately 58 g of N-acetylisatin.

Purification by Recrystallization

For obtaining high-purity crystals suitable for X-ray diffraction, recrystallization is a crucial step.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

The hot solution is then filtered to remove insoluble impurities and the activated charcoal.

-

The clear filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The resulting purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent/Method | Observed Peaks |

| ¹H NMR | CDCl₃ | δ (ppm): 2.7 (s, 3H, -COCH₃), 7.3-7.8 (m, 4H, Ar-H) |

| ¹³C NMR | DMSO-d₆ | δ (ppm): 26.5 (-COCH₃), 116.0, 119.5, 125.0, 126.0, 139.0, 150.0 (Ar-C), 158.0 (C=O), 170.0 (C=O), 180.2 (C=O)[2] |

| FT-IR | KBr Pellet | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1780 (C=O, acetyl), ~1740 (C=O, ketone), ~1700 (C=O, amide), ~1600 (C=C, aromatic) |

Biological Activity and Potential Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anticonvulsant properties. The mechanism of action for many isatin derivatives involves the inhibition of various kinases and other enzymes. While a specific signaling pathway for this compound has not been definitively elucidated, its structural similarity to other bioactive isatins suggests it may interact with similar biological targets.

Logical Relationship for Potential Biological Action

References

The Multifaceted Biological Activities of 1-Acetylisatin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, 1-acetylisatin, an N-acetylated form of isatin, and its derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented below.

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5,7-dibromo-N-benzylisatin derivative | HT29 (Colon) | ~1 | [1] |

| 2 | 5,7-dibromo-N-benzylisatin derivative | MCF-7 (Breast) | ~1 | [1] |

| 3 | Isatin-coumarin hybrid | HCT-116 (Colon) | 1.2 | [2] |

| 4 | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4–13 | [3] |

| 5 | Triazole-tethered isatin-coumarin hybrid | Prostate, Breast | ~1–5 | [4] |

| 6 | Isatin-pomalidomide hybrid | U266B1 (Multiple Myeloma) | 2.5 | [5] |

| 7 | Isatin-pomalidomide hybrid | RPMI8226 (Multiple Myeloma) | 6.7 | [5] |

| 8 | 1H-1,2,3-triazole-tethered 3-benzylidene-isatin hybrid | DU145 (Prostate) | 3.7 | [5] |

| 9 | Isatin-inspired α,β-unsaturated ketone | NCI-H460 (Lung) | 3.2 | [5] |

| 10 | Isatin-inspired α,β-unsaturated ketone | BGC-823 (Gastric) | 3.6 | [5] |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are mediated through various mechanisms, primarily by inducing apoptosis and inhibiting key cellular machinery required for cancer cell proliferation.

Several isatin derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] By disrupting microtubule dynamics, these compounds arrest the cell cycle at the G2/M phase, leading to apoptotic cell death.[3]

Isatin derivatives have been shown to induce apoptosis by activating the caspase cascade.[3][4] This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the inhibition of anti-apoptotic proteins like Bcl-2 and the subsequent activation of effector caspases such as caspase-3 and caspase-7, leading to programmed cell death.[4][6]

References

- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Presence and Function of Isatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative that has garnered significant interest within the scientific community due to its diverse biological activities. Initially identified as a component of "tribulin," an endogenous monoamine oxidase (MAO) inhibitor, isatin is now recognized as a multifaceted signaling molecule. It is found in various mammalian tissues and fluids, and its levels are known to fluctuate in response to physiological and pathological conditions, such as stress. The broad spectrum of its activities, including neuroprotective, anticonvulsant, anxiogenic, and anticancer properties, underscores the potential of isatin and its derivatives as therapeutic agents. This technical guide provides a comprehensive overview of the endogenous presence of isatin, its key biological functions, and detailed experimental protocols for its study.

Data Presentation: Endogenous Isatin Concentrations

The concentration of endogenous isatin varies significantly across different tissues and biological fluids. The following tables summarize the reported quantitative data for isatin levels, primarily in rats, which serve as a common model for studying its physiological roles.

| Tissue/Fluid | Species | Concentration | Notes | Reference |

| Brain | ||||

| Hippocampus | Rat | 1.3 µM | Highest concentration in the brain. | |

| Cerebellum | Rat | 1.0 µM | ||

| Striatum | Rat | 1.0 µM | ||

| Peripheral Tissues | ||||

| Seminal Vesicles | Rat | 47.4–79 µM | Exceptionally high concentrations. | |

| Vas Deferens | Rat | 47.4–79 µM | Exceptionally high concentrations. | |

| Heart | Rat | up to 3 µM | Basal concentration. | |

| Liver | Rat | 1.5 µM | ||

| Spleen | Rat | 0.3 µM | ||

| Biological Fluids | ||||

| Blood/Serum | Human | > 1 µM | ||

| Serum | Rat | 2.9 ± 0.29 µM | Following stress. | |

| Urine | Human | Present | ||

| Urine | Rat | 2.5–6 fold increase | Following stress. | |

| Cerebrospinal Fluid | Human | Present | General protein dynamics in CSF. |

Core Biological Functions and Signaling Pathways

Isatin exerts its biological effects through the modulation of several key signaling pathways. The most well-characterized of these are its inhibition of monoamine oxidase B (MAO-B) and its antagonism of the atrial natriuretic peptide (ANP) receptor. Furthermore, emerging evidence indicates its involvement in the regulation of apoptosis, and the JNK and CDK signaling pathways.

Inhibition of Monoamine Oxidase B (MAO-B)

Isatin is a reversible and competitive inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine. By inhibiting MAO-B, isatin can increase the levels of these neurotransmitters in the brain, which is the basis for its observed neuroprotective and antidepressant-like effects.

Antagonism of Atrial Natriuretic Peptide (ANP) Receptor

Isatin acts as a potent antagonist of the natriuretic peptide receptor-A (NPR-A), which is the receptor for atrial natriuretic peptide (ANP). ANP binding to NPR-A normally activates its intracellular guanylate cyclase domain, leading to the production of cyclic GMP (cGMP), a second messenger that mediates vasodilation and natriuresis. Isatin inhibits this ANP-stimulated guanylate cyclase activity, thereby blocking the physiological effects of ANP.

Induction of Apoptosis

Isatin has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. Isatin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.

Unraveling the Carbonyl Reactivity of 1-Acetylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced reactivity of the carbonyl groups in 1-Acetylisatin, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Understanding the differential reactivity of its C2 and C3 carbonyls is paramount for the strategic design of novel molecular entities. This document provides a comprehensive overview of key reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate advanced research and development.

Core Concepts: The Duality of Carbonyl Reactivity in this compound

This compound possesses two distinct carbonyl functionalities at the C2 and C3 positions of its indole-2,3-dione core. Their reactivity is not equivalent, a characteristic that allows for selective chemical transformations.

The C2 carbonyl group , being part of an amide linkage within the lactam ring, exhibits heightened susceptibility to nucleophilic attack. This often results in the cleavage of the N1-C2 bond and subsequent ring-opening of the five-membered ring.[1][2][3][4] This reactivity is a cornerstone for the synthesis of a variety of α-ketoamides, which are valuable intermediates in the preparation of pharmacologically active compounds.[2]

Conversely, the C3 carbonyl group behaves more like a typical ketone. It readily participates in a range of reactions including, but not limited to, Baylis-Hillman reactions, aldol condensations, and photocycloadditions, providing a pathway to diverse spirocyclic and substituted oxindole frameworks.[5][6]

The chemoselectivity of reactions involving this compound is influenced by several factors, including the nature of the nucleophile, reaction conditions (such as solvent and temperature), and the presence of catalysts.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its characteristic spectroscopic signatures and the yields of its prominent reactions.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.7 (s, 3H, COCH₃), 7.3-7.8 (m, 3H, Ar-H), 8.3 (d, 1H, Ar-H) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 25.0 (COCH₃), 115.0, 120.0, 125.0, 130.0, 138.0, 150.0 (Ar-C), 160.0 (C=O), 170.0 (C=O), 180.0 (C=O) | [8] |

| FTIR (KBr) | ν (cm⁻¹): ~1780 (C=O, acetyl), ~1740 (C=O, C3-ketone), ~1700 (C=O, C2-amide) | [7] |

Table 2: Reaction Yields for Nucleophilic Attack on this compound

| Nucleophile/Reaction | Product Type | Reaction Conditions | Yield (%) | Reference |

| Amines (e.g., Piperidine) | α-Ketoamide (Ring-opened) | Acetonitrile, Room Temperature | 64-72 | [2] |

| Amines (e.g., Piperidine) | α-Ketoamide (Ring-opened) | Microwave Irradiation | >90 | [2] |

| Methanol | α-Ketoester (Ring-opened) | Microwave Irradiation | 91-95 | [2] |

| Hydrazides | Ring-opened adduct | N/A | N/A | [3] |

| Activated Alkenes | Baylis-Hillman Adduct (at C3) | DABCO, Acetonitrile, Phenol | High | [6] |

| Alkynes (Photochemical) | 3-Alkylideneoxindoles/Dispirooxindoles (at C3) | Photoirradiation | N/A | [5] |

Key Experimental Protocols

This section provides detailed methodologies for two representative reactions of this compound, highlighting the divergent reactivity of its carbonyl groups.

Protocol 1: Microwave-Assisted Synthesis of α-Ketoamides via Ring-Opening

This protocol details the efficient synthesis of α-ketoamides through the nucleophilic attack of an amine at the C2 carbonyl of this compound, facilitated by microwave irradiation.[2]

Materials:

-

This compound (1 mmol)

-

Secondary Amine (e.g., piperidine) (1 mmol)

-

Acetonitrile (5 mL)

-

Microwave Reactor

Procedure:

-

A solution of this compound (1 mmol) in acetonitrile (5 mL) is prepared in a microwave-safe reaction vessel.

-

The secondary amine (1 mmol) is added to the solution.

-

The reaction vessel is sealed and placed in the microwave reactor.

-

The mixture is irradiated at a suitable power and temperature (e.g., 100 W, 80 °C) for a short duration (typically 2-5 minutes).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired α-ketoamide.

Protocol 2: Baylis-Hillman Reaction at the C3 Carbonyl

This protocol describes the carbon-carbon bond-forming reaction between the C3 carbonyl of an N-substituted isatin and an activated alkene, catalyzed by a tertiary amine.[6]

Materials:

-

N-substituted Isatin (e.g., N-methylisatin) (0.5 mmol)

-

Acrylamide (1.0 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)

-

Phenol (0.1 mmol)

-

Acetonitrile (0.5 mL)

Procedure:

-

To a solution of the N-substituted isatin (0.5 mmol) in acetonitrile (0.5 mL) is added acrylamide (1.0 mmol), DABCO (0.1 mmol), and phenol (0.1 mmol).

-

The reaction mixture is stirred at room temperature for the required duration (typically 24-48 hours), with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure Baylis-Hillman adduct.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows related to the reactivity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoreactions of this compound with alkynes: regioselectivity in oxetene formation and easy access to 3-alkylideneoxindoles and dispiro[oxindole[3,2']furan[3',3' ']oxindole]s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives [beilstein-journals.org]

- 7. Acetylisatin | C10H7NO3 | CID 11321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

The Synthesis and Reactivity of 1-Acetylisatin: A Technical Guide for Chemical and Pharmaceutical Innovators

An in-depth exploration of the synthetic routes to 1-acetylisatin and its diverse chemical transformations, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. This guide details key experimental methodologies, summarizes quantitative data, and visualizes complex chemical processes to facilitate further research and application.

Introduction

This compound, also known as N-acetylisatin, is a crucial derivative of isatin, a prominent heterocyclic scaffold in medicinal chemistry.[1] The introduction of an acetyl group at the N-1 position enhances the stability of the isatin ring towards bases while maintaining its reactivity for a wide array of chemical transformations.[2] This modification makes this compound a versatile intermediate for the synthesis of more complex molecules, including spiro compounds and various heterocyclic systems.[3] Furthermore, this compound and its derivatives have shown significant potential in drug discovery, exhibiting antimicrobial and anticancer properties.[4] This guide provides a detailed overview of the synthesis and primary reactions of this compound, serving as a foundational resource for its application in organic synthesis and pharmaceutical development.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of isatin. This reaction is typically achieved by treating isatin with an acetylating agent, most commonly acetic anhydride.

General Reaction Scheme

Experimental Protocol: Direct Acetylation of Isatin

A straightforward and efficient protocol for the synthesis of this compound involves refluxing isatin with acetic anhydride.[5]

Materials:

-

Isatin (60 g)

-

Acetic Anhydride (140 ml)

-

Diethyl ether (for washing)

Procedure:

-

To a round-bottom flask, add 60 g of isatin and 140 ml of acetic anhydride.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Crystals of this compound will precipitate out of the solution.

-

Collect the precipitated crystals by filtration.

-

Wash the collected crystals with diethyl ether to remove residual acetic anhydride and impurities.

-

Dry the product to obtain pure this compound.

Expected Yield: Approximately 58 g.[5]

Synthesis Workflow Diagram

References

- 1. An expedient synthesis of 3-alkylideneoxindoles by Ti(OiPr)4/pyridine-mediated Knoevenagel condensation | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Isatins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. These scaffolds exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] N-substitution on the isatin core is a key synthetic strategy to modulate the molecule's physicochemical properties and biological activity.[3] For instance, N-benzyl substituted isatins have shown promise as antiproliferative agents.[1]

While direct N-alkylation and N-arylation of isatin are the most common and efficient methods for synthesizing N-substituted isatins, this document outlines protocols that utilize 1-acetylisatin as a starting material, addressing its role and reactivity in this context. This compound serves as a protected form of isatin, and its utilization involves a deprotection step prior to N-substitution. Understanding the reactivity of this compound is crucial, as its C2-carbonyl group is susceptible to nucleophilic attack, which can lead to ring-opening rather than direct N-substitution.[4][5]

Strategic Approaches to N-Substituted Isatins

The synthesis of N-substituted isatins can be approached via two main strategies:

-

Direct N-Alkylation/Arylation of Isatin: This is the most straightforward and widely used method, involving the reaction of isatin with an appropriate alkylating or arylating agent in the presence of a base.

-

Using this compound as a Precursor: This two-step approach involves the deprotection of this compound to yield isatin, followed by its N-substitution. This method is relevant when starting from a commercially available or previously synthesized this compound.

This document will provide detailed protocols for both the direct N-alkylation of isatin and the two-step synthesis starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-acetylation of isatin, a necessary preliminary step if starting from isatin to explore the two-step N-substitution pathway.

Materials:

-

Isatin

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Ether

Procedure:

-

To 60 g of isatin in a round-bottom flask, add 140 ml of acetic anhydride.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature to allow for the precipitation of crystals.

-

Collect the crystals by filtration.

-

Wash the collected crystals with ether to obtain pure N-acetylisatin.

A yield of approximately 58 g of N-acetylisatin can be expected.

Protocol 2: Deprotection of this compound to Isatin

This protocol details the removal of the acetyl group from this compound to generate the reactive N-H moiety required for subsequent substitution.

Materials:

-

This compound

-

Hydrochloric acid (0.5 M)

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Suspend this compound in 0.5 M hydrochloric acid in a round-bottom flask.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), collect the solid product by filtration.

-

Wash the product with water and dry to obtain pure isatin.

Yields for this deprotection step are typically high, in the range of 85-92%.[6]

Protocol 3: Direct N-Alkylation of Isatin (Microwave-Assisted)

This protocol describes a rapid and efficient method for the N-alkylation of isatin using microwave irradiation.[7]

Materials:

-

Isatin

-

Alkyl halide (e.g., benzyl bromide, ethyl chloroacetate)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, prepare an intimate mixture of isatin (1 mmol), the appropriate alkyl halide (1.1 mmol), and K₂CO₃ or Cs₂CO₃ (1.3 mmol).

-

Add a few drops of DMF or NMP to create a slurry at room temperature.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable power and time (e.g., 1-5 minutes at 100-150W). The optimal conditions may vary depending on the specific reactants and microwave unit.

-

After irradiation, cool the vessel to room temperature.

-

Add ice-water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

If necessary, purify the crude product by recrystallization or column chromatography.

This method offers significant advantages over conventional heating, including remarkably decreased reaction times and increased yields.[7]

Protocol 4: N-Benzylation of Isatin (Conventional Heating)

This protocol provides a conventional heating method for the synthesis of N-benzylisatin.[8][9]

Materials:

-

Isatin

-

Benzyl chloride or benzyl bromide

-

Potassium carbonate (K₂CO₃) and Potassium iodide (KI) or Calcium hydride (CaH₂)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask with a magnetic stirrer

-

Heating mantle with temperature control

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Column chromatography apparatus

Procedure:

-

Dissolve isatin (1.36 mmol) in dry DMF (3 ml) in a round-bottom flask.[8]

-

Add powdered calcium hydride (4.54 mmol) to the mixture and stir at 45 °C for 30 minutes.[8]

-

Add benzyl chloride (2.04 mmol) to the mixture and stir at room temperature for 16 hours.[8]

-

Alternatively, to a solution of isatin (6 mmol) in acetonitrile (15 mL), add K₂CO₃ (7.2 mmol) and KI (1.2 mmol). After 5 minutes of stirring, add benzyl chloride (9 mmol) dropwise.[9]

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer three times with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of N-substituted isatins.

Table 1: Microwave-Assisted N-Alkylation of Isatin

| Alkylating Agent | Base | Solvent | Time (min) | Power (W) | Yield (%) |

| Ethyl bromoacetate | K₂CO₃ | DMF | 1 | 130 | 94 |

| Benzyl bromide | K₂CO₃ | NMP | 2 | 130 | 92 |

| n-Butyl bromide | Cs₂CO₃ | DMF | 2 | 130 | 91 |

| Allyl bromide | K₂CO₃ | NMP | 1.5 | 130 | 93 |

Data adapted from Perillo, I. A., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(10), 2487-2496.[7]

Table 2: N-Alkylation of Isatin under Conventional Heating

| Alkylating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl chloride | CaH₂ | DMF | RT | 16 | - |

| Benzyl chloride | K₂CO₃/KI | Acetonitrile | Reflux | - | 79 |

| Various alkyl halides | K₂CO₃ | DMF | 80 | 12 | ~95 |

Data compiled from various sources.[8][9][10]

Visualized Workflows and Pathways

Synthesis Workflow

Caption: General workflows for the synthesis of N-substituted isatins.

Biological Signaling Pathway

Many N-substituted isatin derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[11]

Caption: Inhibition of the VEGFR-2 signaling pathway by N-substituted isatins.

Conclusion

The synthesis of N-substituted isatins is a critical area of research in the development of new therapeutic agents. While direct N-substitution of isatin remains the most efficient and common synthetic route, this guide provides comprehensive protocols that also accommodate the use of this compound as a precursor through a deprotection-substitution sequence. The provided quantitative data and visual workflows offer valuable resources for researchers in the planning and execution of their synthetic strategies. The exploration of these compounds as inhibitors of key signaling pathways, such as VEGFR-2, continues to be a promising avenue for the discovery of novel anticancer drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzylisatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. scispace.com [scispace.com]

- 11. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetylisatin: A Versatile Building Block for the Synthesis of Spirooxindoles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spirooxindoles represent a privileged class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their rigid, three-dimensional spirocyclic framework makes them attractive scaffolds for drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. 1-Acetylisatin, an N-functionalized derivative of isatin, serves as a versatile and highly reactive building block for the stereoselective synthesis of a diverse array of spirooxindoles. The presence of the acetyl group at the N1-position enhances the electrophilicity of the C3-carbonyl group, facilitating a variety of chemical transformations. These notes provide detailed protocols and data for the synthesis of spirooxindoles using this compound through multi-component reactions and 1,3-dipolar cycloadditions.

I. Multi-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular architectures in a single synthetic operation. The reaction of this compound, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone) provides a straightforward route to highly functionalized spiro[indoline-3,4'-pyran] derivatives.

Experimental Protocol: Three-Component Reaction of this compound, Malononitrile, and Dimedone

A mixture of this compound (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) is taken in ethanol (10 mL). A catalytic amount of a base, such as piperidine or triethylamine (10 mol%), is added to the reaction mixture. The mixture is then stirred at room temperature or heated under reflux, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and dried to afford the desired spiro[indoline-3,4'-pyran] derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data

| Entry | This compound Derivative | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | This compound | Malononitrile | Dimedone | Piperidine | Ethanol | 2 | 92 |

| 2 | 5-Bromo-1-acetylisatin | Malononitrile | Dimedone | Piperidine | Ethanol | 3 | 88 |

| 3 | This compound | Ethyl Cyanoacetate | Dimedone | Triethylamine | Methanol | 4 | 85 |

| 4 | This compound | Malononitrile | 4-Hydroxycoumarin | Piperidine | Ethanol | 5 | 89 |

Reaction Workflow

II. 1,3-Dipolar Cycloaddition for the Synthesis of Spiro-pyrrolidinyl-oxindoles

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings. This compound can react with an α-amino acid, such as L-proline or sarcosine, to generate a transient azomethine ylide in situ. This ylide can then be trapped by a suitable dipolarophile to yield complex spiro-pyrrolidinyl-oxindole scaffolds with high regio- and stereoselectivity.

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolizidine] Derivatives

To a solution of this compound (1 mmol) and L-proline (1.2 mmol) in methanol (15 mL), the dipolarophile, such as (E)-2-oxoindolino-3-ylidene acetophenone (1 mmol), is added. The reaction mixture is stirred at room temperature or heated to reflux for several hours, with progress monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spiro[indoline-3,2'-pyrrolizidine] product.

Quantitative Data